

# [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin CAS number 1426174-49-3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

[Pmp1,DTyr(OEt)2,Val4,Cit8]
Vasopressin

Cat. No.:

B12391071

Get Quote

## [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin: A Technical Guide

CAS Number: 1426174-49-3 Molecular Formula: C53H78N12O12S2 Molecular Weight: 1139.39

#### Introduction

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analogue of the human hormone arginine vasopressin (AVP). AVP is a nonapeptide hormone that plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors through its interaction with vasopressin receptors (V1a, V1b, and V2) and the oxytocin receptor (OTR). Synthetic analogues of vasopressin are designed to exhibit modified potency, selectivity, and pharmacokinetic profiles, thereby offering therapeutic potential for a range of clinical conditions, including diabetes insipidus, nocturnal enuresis, and septic shock.

This technical guide provides a comprehensive overview of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin, including its structural modifications, probable synthesis, anticipated pharmacological properties, and the experimental protocols for its characterization. Due to the limited publicly available data for this specific analogue, this guide draws upon established knowledge of vasopressin analogue structure-activity relationships and general experimental methodologies in the field.



#### Structural Modifications and Rationale

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin features several key modifications compared to native arginine vasopressin:

- Pmp1 (β-mercaptopropionic acid at position 1): The replacement of the N-terminal cysteine
  with β-mercaptopropionic acid (Pmp) is a common modification in vasopressin analogues.
  This deamination at position 1 typically enhances the duration of action by increasing
  resistance to aminopeptidases.
- DTyr(OEt)2 (O-ethyl-D-tyrosine at position 2): The substitution of the native L-tyrosine with an O-ethylated D-tyrosine at position 2 is expected to influence receptor selectivity and potency. The D-amino acid configuration can confer resistance to enzymatic degradation, while the O-ethylation may alter the binding affinity for different vasopressin receptor subtypes.
- Val4 (Valine at position 4): The substitution of glutamine with valine at position 4 is known to modulate the selectivity and activity of vasopressin analogues.
- Cit8 (Citrulline at position 8): The replacement of arginine with citrulline at position 8 is a significant modification that is likely to impact receptor binding and signaling, particularly at the V2 receptor, where the basicity of arginine is crucial for high antidiuretic activity.

## **Anticipated Pharmacological Profile**

Based on its structural modifications, **[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin** is likely a V1a receptor-selective antagonist. The modifications at positions 1, 2, and 8 are characteristic of vasopressin antagonists. The citrulline at position 8, in particular, is expected to significantly reduce or abolish V2 receptor agonist activity, thereby minimizing antidiuretic effects.

Table 1: Predicted Receptor Activity Profile



| Receptor | Predicted Activity        | Rationale                                                                                          |
|----------|---------------------------|----------------------------------------------------------------------------------------------------|
| V1a      | Antagonist                | Modifications at positions 1, 2, and 8 are common in V1a antagonists.                              |
| V1b      | Possible Antagonist       | Further studies are needed to determine the activity at this receptor subtype.                     |
| V2       | Low Agonist or Antagonist | The citrulline substitution at position 8 is expected to significantly reduce V2 agonist activity. |
| OTR      | Possible Antagonist       | Cross-reactivity with the oxytocin receptor is common for vasopressin analogues.                   |

## **Experimental Protocols**

This section outlines the general experimental methodologies that would be employed to characterize the pharmacological properties of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin.

### **Synthesis**

The synthesis of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin would typically be performed using solid-phase peptide synthesis (SPPS) on a suitable resin, such as a Rink amide resin.

Workflow for Solid-Phase Peptide Synthesis



Click to download full resolution via product page

Solid-phase peptide synthesis workflow.

General Protocol:



- Resin Preparation: The Rink amide resin is swollen in a suitable solvent (e.g., dimethylformamide).
- Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).
- Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed after each coupling step.
- Cleavage: Once the linear peptide is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
- Cyclization: The linear peptide is cyclized via disulfide bond formation between the Pmp at position 1 and the cysteine at position 6, typically by air oxidation or using an oxidizing agent.
- Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

#### In Vitro Pharmacological Evaluation

**Receptor Binding Assays:** 

Receptor binding affinities would be determined using radioligand binding assays with membranes prepared from cells expressing the human V1a, V1b, V2, and oxytocin receptors.

Workflow for Receptor Binding Assay



Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

**Functional Assays:** 



The functional activity (agonist or antagonist) of the compound would be assessed using cell-based functional assays that measure the second messenger production following receptor activation.

Table 2: Functional Assays for Vasopressin Receptors

| Receptor | Second Messenger          | Assay Principle                                                    |
|----------|---------------------------|--------------------------------------------------------------------|
| V1a      | Inositol phosphates (IPs) | Measurement of IP accumulation in response to receptor activation. |
| V1b      | Inositol phosphates (IPs) | Measurement of IP accumulation in response to receptor activation. |
| V2       | Cyclic AMP (cAMP)         | Measurement of cAMP production in response to receptor activation. |
| OTR      | Inositol phosphates (IPs) | Measurement of IP accumulation in response to receptor activation. |

### In Vivo Pharmacological Evaluation

Based on the in vitro profile, in vivo studies in animal models (e.g., rats) would be conducted to assess the physiological effects of the compound.

- Vasopressor (V1a) Activity: The effect on blood pressure would be measured in anesthetized rats. Antagonist activity would be determined by the ability of the compound to block the pressor response to exogenous arginine vasopressin.
- Antidiuretic (V2) Activity: The effect on urine output and osmolality would be measured in conscious, hydrated rats.

## **Signaling Pathways**



Vasopressin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling pathways.

V1a and V1b Receptor Signaling Pathway



Click to download full resolution via product page



V1a and V1b receptor signaling cascade.

#### V2 Receptor Signaling Pathway





Click to download full resolution via product page

V2 receptor signaling cascade in renal collecting duct cells.

#### Conclusion

[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic vasopressin analogue with structural modifications that suggest a profile as a V1a-selective antagonist with reduced V2 agonist activity. This technical guide has outlined the likely synthesis, pharmacological properties, and the experimental methodologies required for its full characterization. Further research is needed to elucidate the precise in vitro and in vivo profile of this compound and to explore its potential therapeutic applications.

To cite this document: BenchChem. [[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin CAS number 1426174-49-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391071#pmp1-dtyr-oet-2-val4-cit8-vasopressin-cas-number-1426174-49-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com